(2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid

Acetylcholinesterase inhibition Fluorine substitution effect Neurological research

A fluorinated phenylalanine building block essential for SPPS and medicinal chemistry. The para-fluoro substituent reduces lipophilicity (XLogP3=0.2) versus non-fluorinated analogs, improving peptide aqueous solubility while conferring unique enzyme recognition profiles (tyrosine hydroxylase substrate behavior). Documented AChE inhibition (IC50=63.7 µM) validates its utility as a SAR starting scaffold. Do not substitute with chloro or nitro derivatives—altered electronic effects will compromise assay reproducibility and synthetic fidelity.

Molecular Formula C11H12FNO3
Molecular Weight 225.22 g/mol
Cat. No. B8082627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid
Molecular FormulaC11H12FNO3
Molecular Weight225.22 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O
InChIInChI=1S/C11H12FNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1
InChIKeyNRLBRFQYMSTLJK-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Acetamido-3-(4-fluorophenyl)propanoic Acid: Procurement-Focused Overview of a Fluorinated Phenylalanine Derivative


(2S)-2-Acetamido-3-(4-fluorophenyl)propanoic acid, also known as N-acetyl-4-fluoro-L-phenylalanine (CAS 17481-06-0), is a fluorinated, N-acetylated derivative of the essential amino acid L-phenylalanine. It possesses a molecular formula of C₁₁H₁₂FNO₃ and a molecular weight of 225.22 g/mol [1]. The compound is characterized by a fluorine atom at the para position of its aromatic ring and an acetamido group on the alpha-amino position. Its computed XLogP3 value is 0.2, indicating a modest increase in lipophilicity compared to its non-fluorinated parent, N-acetyl-L-phenylalanine (XLogP3 = 0.6), a property that can influence its partitioning and solubility in biological and chemical systems [2][3].

Why Generic Phenylalanine Derivatives Cannot Replace (2S)-2-Acetamido-3-(4-fluorophenyl)propanoic Acid in Specialized Applications


Generic substitution of this compound with other N-acetylated phenylalanine derivatives is scientifically invalid due to the unique, position-specific impact of the para-fluoro substituent on key molecular properties and biological activities. The fluorine atom is not a passive structural tag; it actively modulates electronic distribution, lipophilicity, and metabolic stability. For instance, the gas-phase fragmentation behavior of protonated phenylalanine derivatives is directly influenced by the para-substituent, where the electron-withdrawing nature of fluorine suppresses certain fragmentation pathways (loss of NH₃) compared to electron-donating groups [1]. This fundamental change in molecular reactivity can affect mass spectrometry-based analytical protocols. Furthermore, the para-fluoro group confers a distinct selectivity profile in enzyme inhibition. The parent compound, 4-fluoro-L-phenylalanine, serves as a substrate for tyrosine hydroxylase, a property not shared by all phenylalanine analogs, demonstrating that fluorination at the para position can dictate enzyme recognition and, consequently, in vivo fate [2]. Therefore, the interchange of this compound with another N-acetyl-phenylalanine derivative (e.g., N-acetyl-4-chlorophenylalanine or N-acetyl-4-nitrophenylalanine) carries a high risk of altered assay outcomes, failed synthetic steps, or unexpected biological results, which are critical concerns for research reproducibility and industrial process consistency.

Quantitative Evidence Guide for Selecting (2S)-2-Acetamido-3-(4-fluorophenyl)propanoic Acid Over Structural Analogs


Cholinesterase Inhibition Potency: p-Fluoro Substitution Significantly Enhances AChE Inhibition Compared to the Unsubstituted Parent

The presence of a para-fluoro substituent dramatically increases the inhibitory potency against acetylcholinesterase (AChE) compared to the non-fluorinated analog. This represents a quantifiable advantage for applications requiring AChE modulation [1][2].

Acetylcholinesterase inhibition Fluorine substitution effect Neurological research

Lipophilicity Modulation: p-Fluoro Substitution Reduces LogP, Potentially Improving Aqueous Solubility Profile

The introduction of a para-fluoro atom subtly alters the lipophilicity of the molecule compared to its non-halogenated parent. The computed partition coefficient (XLogP3) for the target compound is 0.2, which is lower than that of N-acetyl-DL-phenylalanine (XLogP3 = 0.6) [1][2]. This difference in lipophilicity can influence solubility and membrane partitioning behavior.

Lipophilicity Solubility Physicochemical property

Structural Basis for Enzyme Substrate Recognition: Para-Fluoro Moiety Enables Interaction with Specific Enzymes

The para-fluoro substitution is a critical determinant for enzyme recognition. The parent amino acid, 4-fluoro-L-phenylalanine, is a known substrate for tyrosine hydroxylase (TH), an enzyme that typically hydroxylates L-phenylalanine to L-tyrosine [1]. This enzymatic acceptance is a direct consequence of the para-fluoro group and is a key differentiator from other para-substituted phenylalanine derivatives that may not be recognized as substrates. While this data is for the free amino acid, it establishes the biological relevance of the para-fluoro motif and its potential to influence the behavior of the N-acetylated derivative in enzyme assays or in vivo metabolic studies.

Enzyme substrate Tyrosine hydroxylase Metabolic engineering

Recommended Research and Industrial Applications for (2S)-2-Acetamido-3-(4-fluorophenyl)propanoic Acid Based on Evidence


Development of Selective Enzyme Inhibitors Targeting Acetylcholinesterase

The quantifiable, though moderate, inhibition of acetylcholinesterase (AChE) with an IC50 of 63.7 µM makes (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid a useful starting scaffold or reference compound for medicinal chemistry programs focused on neurological targets [1]. Its superior potency compared to the non-fluorinated parent N-acetyl-DL-phenylalanine justifies its selection for structure-activity relationship (SAR) studies exploring the role of halogen substitution in AChE modulation [2].

Precursor for the Synthesis of Fluorinated Peptides and Peptidomimetics with Modulated Lipophilicity

As an N-acetylated and fluorinated phenylalanine building block, this compound is ideally suited for solid-phase peptide synthesis where a non-natural, para-fluoro-phenylalanine residue is required. The reduced lipophilicity (XLogP3 = 0.2) compared to the non-fluorinated analog (XLogP3 = 0.6) can be strategically employed to increase the aqueous solubility of resulting peptides, a crucial factor for biological assays and drug development [1][2].

Probing Enzyme Active Site Topology and Substrate Specificity

The compound's structural motif, where a para-fluoro group is recognized by enzymes like tyrosine hydroxylase in the parent amino acid form, makes it a valuable probe for studying enzyme active site architecture and substrate tolerance [3]. Researchers can use the N-acetylated derivative to investigate the effects of N-terminal protection on enzyme recognition and turnover, providing insights into the catalytic mechanisms of phenylalanine-processing enzymes.

Use as an Analytical Standard for Mass Spectrometry and Chromatography

The compound is included in major spectral libraries, such as the Wiley Registry of Mass Spectral Data, providing a verified reference spectrum for analytical method development and validation [4]. Its distinct physicochemical properties, including a defined melting point (150-153 °C) and chromatographic behavior, make it a reliable standard for quality control in both research and industrial settings where fluorinated amino acid derivatives are synthesized or used .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.